Egonol Egonol Egonol belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Egonol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, egonol is primarily located in the membrane (predicted from logP). Egonol participates in a number of enzymatic reactions. In particular, egonol can be biosynthesized from 1-benzofuran. Egonol is also a parent compound for other transformation products, including but not limited to, egonol oleate, egonol-2'''-methyl butanoate, and egonolpropanoate. Outside of the human body, egonol can be found in mushrooms. This makes egonol a potential biomarker for the consumption of this food product.
Egonol is a member of the class of 1-benzofurans that is 1-benzofuran substituted by a methoxy group at position 7, a 1,3-benzodioxol-5-yl group at position 2 and a 3-hydroxypropyl group at position 5. It has been isolated from Styrax agrestis. It has a role as a plant metabolite. It is a member of 1-benzofurans, an aromatic ether, a member of benzodioxoles and a primary alcohol. It derives from a hydride of a 1-benzofuran.
Brand Name: Vulcanchem
CAS No.: 530-22-3
VCID: VC0006364
InChI: InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3
SMILES: COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol

Egonol

CAS No.: 530-22-3

Cat. No.: VC0006364

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Egonol - 530-22-3

Specification

CAS No. 530-22-3
Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
IUPAC Name 3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Standard InChI InChI=1S/C19H18O5/c1-21-18-8-12(3-2-6-20)7-14-10-16(24-19(14)18)13-4-5-15-17(9-13)23-11-22-15/h4-5,7-10,20H,2-3,6,11H2,1H3
Standard InChI Key VOLZBKQSLGCZGC-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO
Canonical SMILES COC1=CC(=CC2=C1OC(=C2)C3=CC4=C(C=C3)OCO4)CCCO
Melting Point 117.5-118°C

Introduction

Chemical Structure and Molecular Characteristics

Egonol (C₁₉H₁₈O₅) belongs to the 1-benzofuran class, characterized by a benzofuran core substituted with a methoxy group at position 7, a 1,3-benzodioxol-5-yl group at position 2, and a 3-hydroxypropyl side chain at position 5 . Its molecular weight is 326.3 g/mol, and X-ray crystallography confirms a planar benzofuran ring system fused to a benzodioxole moiety .

Structural Elucidation via NMR Spectroscopy

Nuclear magnetic resonance (NMR) studies have been pivotal in confirming egonol’s structure. Key spectral features include:

  • ¹H NMR (CDCl₃): A singlet at δ 4.07 ppm (2H, methylenedioxy group), δ 6.01 ppm (3H, OCH₃), and δ 8.25 ppm (1H, aliphatic OH) .

  • ¹³C NMR: Signals at δ 152.1 ppm (C-7, methoxy-bearing carbon) and δ 101.2 ppm (methylene carbons of the benzodioxole group) .

Table 1: Key NMR Assignments for Egonol

Proton/CarbonChemical Shift (δ, ppm)Assignment
H-33.27Furan ring proton
OCH₃6.01Methoxy group
CH₂OH8.25Hydroxypropyl side chain

Natural Occurrence and Biosynthetic Context

Egonol is primarily isolated from species within the Styrax genus (Styracaceae), including S. americana, S. japonica, and S. agrestis . It constitutes 7–10% of the non-glyceride fraction in seed oils, a remarkably high concentration for a secondary metabolite . The biosynthetic pathway likely involves:

  • Coupling of phenylpropanoid units: Shikimate-derived precursors form the benzofuran scaffold.

  • Oxidative cyclization: A pivotal step mediated by cytochrome P450 enzymes to establish the furan ring .

Synthetic and Semi-Synthetic Derivatives

Egonol’s modular structure permits chemical modifications, enabling the creation of derivatives with enhanced properties:

Egonoic Acid (C₁₉H₁₆O₆)

Oxidation of egonol’s primary alcohol group yields egonoic acid, confirmed by IR (ν_max 1705 cm⁻¹, C=O stretch) and a downfield shift in the ¹H NMR spectrum (δ 7.2 ppm for the carboxylate-associated protons) .

3-Nitroegonol (C₁₉H₁₇NO₇)

Nitration introduces a nitro group at position 3, shifting the furan proton signal from δ 3.27 ppm to δ 3.45 ppm in the ¹H NMR spectrum . This derivative exhibits a distinct indigo coloration upon treatment with concentrated sulfuric acid .

Table 2: Physicochemical Properties of Egonol Derivatives

CompoundMolecular FormulaMelting Point (°C)Key Spectral Features
Egonoic acidC₁₉H₁₆O₆179–180IR: 1705 cm⁻¹ (C=O)
3-NitroegonolC₁₉H₁₇NO₇146–147UV-Vis: λ_max 317 nm (ε = 875)

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Egonol exhibits a strong absorption band at λ_max 317 nm (ε = 875) in methanol, attributed to π→π* transitions in the conjugated benzofuran system . This property facilitates quantitative analysis in plant extracts.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3350 cm⁻¹ (O–H stretch),

  • 1600–1620 cm⁻¹ (aromatic C=C),

  • 1040 cm⁻¹ (C–O–C of benzodioxole) .

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 317 nm) is the method of choice for quantifying egonol in plant matrices . Calibration curves show linearity (R² > 0.99) in the range of 0.1–10 μg/mL .

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